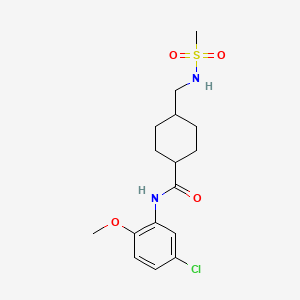

N-(5-chloro-2-methoxyphenyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O4S/c1-23-15-8-7-13(17)9-14(15)19-16(20)12-5-3-11(4-6-12)10-18-24(2,21)22/h7-9,11-12,18H,3-6,10H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGEMLQRMULDUEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2CCC(CC2)CNS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Methoxyphenyl Intermediate: The initial step involves the chlorination of 2-methoxyphenol to obtain 5-chloro-2-methoxyphenol.

Cyclohexanecarboxamide Formation: The next step involves the reaction of the methoxyphenyl intermediate with cyclohexanecarboxylic acid to form the cyclohexanecarboxamide intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-Oxadiazol-2-ylthio)butanamide Derivatives

Key Differences :

- The cyclohexane ring is replaced by a butanamide chain with a 1,3,4-oxadiazole-thio substituent.

- Biological Activity: These derivatives exhibit potent lipoxygenase (LOX) inhibition (IC₅₀ values: 0.32–1.24 µM), likely due to the electron-deficient oxadiazole enhancing enzyme interaction .

N-(5-Chloro-2-methoxyphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide

Key Differences :

- A bicyclo[2.2.1]heptane core replaces the cyclohexane ring, introducing conformational rigidity.

- Biological Implications : The rigid structure may restrict binding to planar enzyme active sites, altering selectivity compared to flexible analogs .

Physicochemical Properties : Increased steric bulk from the bicyclo system reduces solubility but enhances metabolic stability.

N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide

Key Differences :

- The cyclohexane-carboxamide is replaced by a benzenesulfonamide group.

- Biological Activity: Sulfonamides are known for anti-inflammatory and antibacterial properties. This compound’s benzenesulfonamide moiety may target carbonic anhydrase or LOX, though specific data are unavailable . Physicochemical Properties: The sulfonamide group increases acidity (pKa ~10), enhancing solubility in basic environments.

PQ401 (1-(5-chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea)

Key Differences :

- A urea linker replaces the carboxamide, and a quinoline group is present.

- Biological Activity: Urea derivatives like PQ401 are tyrosine kinase inhibitors, targeting receptors such as IGF-1R. The quinoline moiety enables π-π stacking with kinase ATP-binding pockets . Physicochemical Properties: Urea’s hydrogen-bonding capacity improves target affinity but may reduce oral bioavailability.

N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide

Key Differences :

- The methoxy group is replaced by a hydroxyl group.

- Metabolism: The hydroxyl group may undergo glucuronidation, shortening half-life compared to methoxy-containing analogs.

Structural and Functional Comparison Table

Biological Activity

N-(5-chloro-2-methoxyphenyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide, with the CAS number 1219911-93-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C16H23ClN2O4S

- Molecular Weight : 374.9 g/mol

- Structural Characteristics : The compound features a chloro-substituted methoxyphenyl moiety and a sulfonamide group, which are known to enhance biological activity by improving solubility and bioavailability.

| Property | Value |

|---|---|

| CAS Number | 1219911-93-9 |

| Molecular Weight | 374.9 g/mol |

| Molecular Formula | C16H23ClN2O4S |

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, analogs have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A study published in Cancer Research demonstrated that a related compound induced G2-M phase cell cycle arrest in breast cancer cells, leading to increased apoptosis rates . This suggests that the sulfonamide functionality may play a crucial role in enhancing the antitumor effects.

The proposed mechanism of action involves:

- Inhibition of Cell Proliferation : The compound may disrupt mitotic spindle formation, similar to established antimitotics like paclitaxel.

- Induction of Apoptosis : Activation of apoptotic pathways has been observed in treated cells, indicating that the compound could trigger programmed cell death effectively.

- Targeting Specific Signaling Pathways : Recent findings suggest that it may interfere with integrin signaling pathways, which are critical for tumor cell migration and invasion .

Synthesis and Structural Analysis

The synthesis of this compound involves multi-step organic reactions that allow for the introduction of various functional groups that enhance its biological profile. Techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structure and purity of synthesized compounds .

Efficacy Studies

Efficacy studies have demonstrated that this compound exhibits potent activity against several cancer types:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.